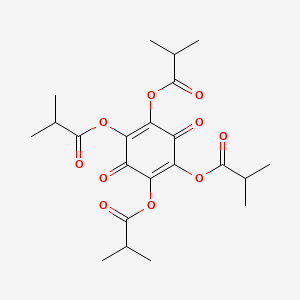
3,6-Dioxocyclohexa-1,4-diene-1,2,4,5-tetrayl tetrakis(2-methylpropanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dioxocyclohexa-1,4-diene-1,2,4,5-tetrayl tetrakis(2-methylpropanoate) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclohexadiene core with multiple functional groups, making it a versatile molecule for chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dioxocyclohexa-1,4-diene-1,2,4,5-tetrayl tetrakis(2-methylpropanoate) typically involves the oxidation of a precursor compound, such as 3,6-dihydroxycyclohexa-1,4-diene-1,2,4,5-tetracarboxylic acid. This oxidation is often carried out using nitrogen oxides in the presence of a molecular sieve, such as Molecular Sieve 4A . The precursor compound can be synthesized via the self-condensation of diethyl acetonedicarboxylate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale oxidation processes using similar reagents and conditions as those used in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3,6-Dioxocyclohexa-1,4-diene-1,2,4,5-tetrayl tetrakis(2-methylpropanoate) undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The functional groups on the compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Nitrogen oxides, molecular sieves.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,6-Dioxocyclohexa-1,4-diene-1,2,4,5-tetrayl tetrakis(2-methylpropanoate) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3,6-Dioxocyclohexa-1,4-diene-1,2,4,5-tetrayl tetrakis(2-methylpropanoate) involves its ability to act as an electron acceptor. This property allows it to participate in redox reactions, where it can accept electrons from other molecules. The molecular targets and pathways involved in these reactions depend on the specific context in which the compound is used, such as in biochemical assays or industrial processes .
Comparison with Similar Compounds
Similar Compounds
3,6-Dioxocyclohexa-1,4-diene-1,2,4,5-tetracarboxylic acid dianhydride: A strong electron acceptor with similar structural features.
4,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile: Known for its use in the preparation of radical anion salts.
3,6-Dioxo-1,4-cyclohexadiene-1,2,4,5-tetrayl tetraacetate: Another derivative with multiple functional groups.
Uniqueness
3,6-Dioxocyclohexa-1,4-diene-1,2,4,5-tetrayl tetrakis(2-methylpropanoate) stands out due to its specific ester functional groups, which provide unique reactivity and solubility properties. This makes it particularly useful in applications requiring specific solubility characteristics and reactivity profiles.
Properties
CAS No. |
2969-16-6 |
|---|---|
Molecular Formula |
C22H28O10 |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
[2,4,5-tris(2-methylpropanoyloxy)-3,6-dioxocyclohexa-1,4-dien-1-yl] 2-methylpropanoate |
InChI |
InChI=1S/C22H28O10/c1-9(2)19(25)29-15-13(23)17(31-21(27)11(5)6)18(32-22(28)12(7)8)14(24)16(15)30-20(26)10(3)4/h9-12H,1-8H3 |
InChI Key |
YJTMPPLOGFETMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OC1=C(C(=O)C(=C(C1=O)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


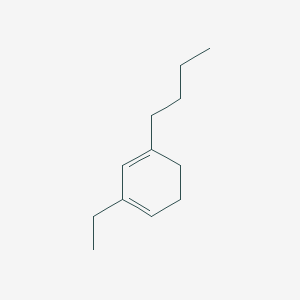


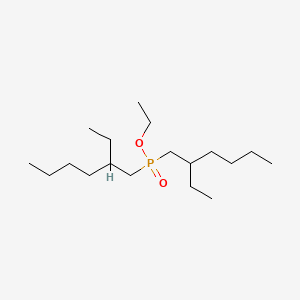

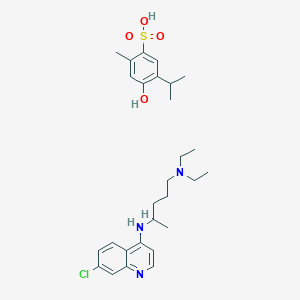


![2-(Acetyloxy)-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B14740496.png)
![1-[(4-Chlorophenyl)amino]-3-(propylamino)propan-2-ol](/img/structure/B14740504.png)

![3-{2,2-Dimethyl-3-[(prop-2-en-1-yl)oxy]propoxy}prop-1-ene](/img/structure/B14740523.png)
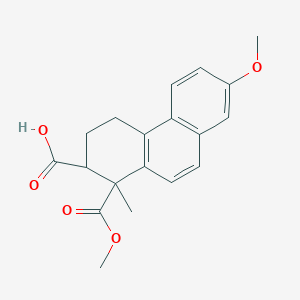
![4-(Ethylamino)-6-methyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14740539.png)
